![molecular formula C18H19BrN2O3 B6431204 5-bromo-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]pyridine-3-carboxamide CAS No. 1903233-23-7](/img/structure/B6431204.png)
5-bromo-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]pyridine-3-carboxamide
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Description
The compound “5-bromo-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]pyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene and pyrimidine . The molecule also includes a methoxy group (-OCH3), a bromo group (-Br), and a carboxamide group (-CONH2), which are common functional groups in organic chemistry .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For instance, the bromo group might make it susceptible to reactions like debromination or substitution with other groups . The carboxamide group could potentially undergo hydrolysis, and the methoxy group could be involved in ether cleavage reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its exact molecular structure and the nature of its functional groups. For instance, the presence of a bromo group might increase its molecular weight and potentially its reactivity . The carboxamide group could influence its polarity and hydrogen bonding capabilities .Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for this compound.
Mode of Action
Indole derivatives, which this compound may be related to, are known to interact with their targets and cause changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple targets . The downstream effects of these interactions can result in a variety of biological activities .
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that this compound could have similar effects .
Future Directions
properties
IUPAC Name |
5-bromo-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-24-15-4-5-16-12(8-15)3-2-6-18(16,23)11-21-17(22)13-7-14(19)10-20-9-13/h4-5,7-10,23H,2-3,6,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPJPKIZZNERTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC(=CN=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]pyridine-3-carboxamide |
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